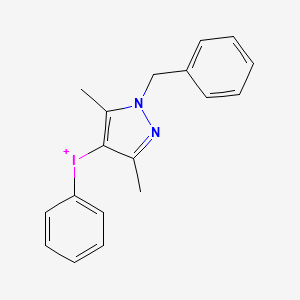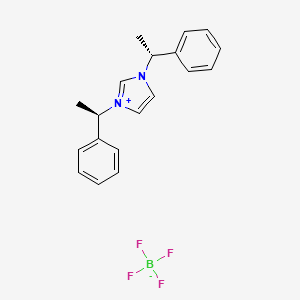
1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid that belongs to the class of imidazolium salts. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the tetrafluoroborate anion further enhances these properties, making this compound particularly useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the alkylation of imidazole with ®-1-phenylethyl halides, followed by anion exchange with tetrafluoroboric acid. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of alkylation and anion exchange, with additional purification steps to ensure the final product’s purity. Techniques such as crystallization and distillation are commonly used in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized under specific conditions, leading to the formation of imidazolium N-oxides.
Reduction: Reduction reactions can convert the imidazolium cation to imidazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium N-oxides, while reduction can produce imidazoline derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives .
Scientific Research Applications
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: The compound’s ionic nature makes it useful in biological studies, particularly in the stabilization of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its solubility and stability can enhance the efficacy of certain drugs.
Industry: It is employed in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity and thermal stability
Mechanism of Action
The mechanism by which 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as proteins and nucleic acids, stabilizing their structures. The tetrafluoroborate anion contributes to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1,3-Diethylimidazolium tetrafluoroborate
Uniqueness
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate stands out due to the presence of the ®-1-phenylethyl groups, which impart unique steric and electronic properties. These groups enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to its simpler counterparts .
Properties
Molecular Formula |
C19H21BF4N2 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
1,3-bis[(1R)-1-phenylethyl]imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C19H21N2.BF4/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1/t16-,17-;/m1./s1 |
InChI Key |
OCNADXKOLPPVOF-GBNZRNLASA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@H](C)C3=CC=CC=C3 |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


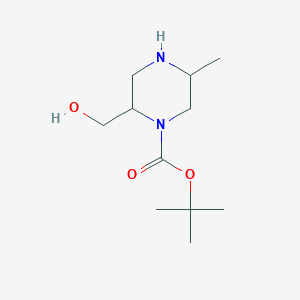

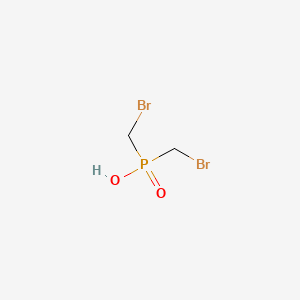
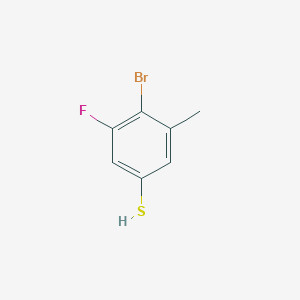
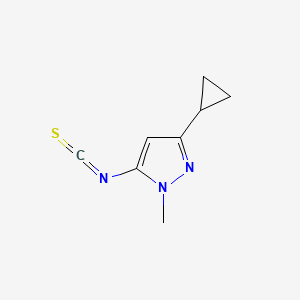
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)

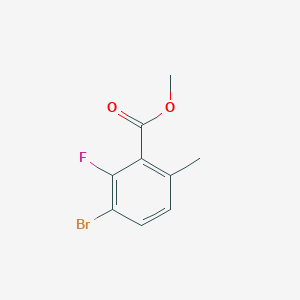
![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)
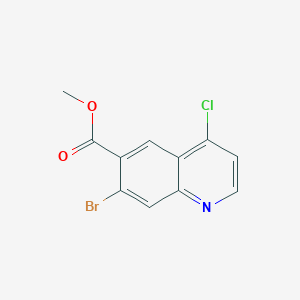
![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)
